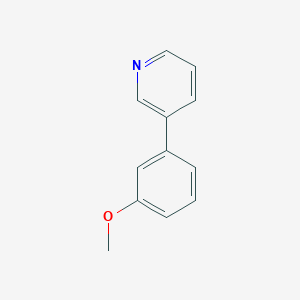

3-(3-Methoxyphenyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBOAQSKBNNHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399710 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-67-5 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 3 Methoxyphenyl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on constructing the core structure of 3-(3-Methoxyphenyl)pyridine by forming the essential carbon-carbon and carbon-nitrogen bonds that define the substituted pyridine (B92270) ring.

Catalytic methods are central to modern organic synthesis, providing efficient pathways to complex molecules like this compound. These reactions often involve the coupling of simpler precursors under the influence of a catalyst.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for connecting the 3-methoxyphenyl (B12655295) group to the pyridine ring.

The Suzuki-Miyaura cross-coupling is a widely used method for synthesizing biaryl compounds. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this would involve the reaction of a pyridine-based halide (like 3-bromopyridine) with 3-methoxyphenylboronic acid. The efficiency of the reaction is influenced by the choice of catalyst, ligands, base, and solvent. beilstein-journals.orgnih.gov Studies have explored various palladium catalysts, including those with phosphine-based ligands, which can accelerate the rate of oxidative addition of the aryl halide to the palladium center. beilstein-journals.org

A regio- and atropselective Suzuki-Miyaura cross-coupling has been observed in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid, highlighting the method's ability to create sterically hindered and structurally complex arylpyridines. nih.gov While not a direct synthesis of the target compound, this demonstrates the versatility of the Suzuki reaction in functionalizing pyridine rings with methoxyphenyl moieties.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Arylpyridine Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74% (for 4-bromoanisole) | nih.gov |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 96% | beilstein-journals.org |

The Heck reaction , another palladium-catalyzed process, couples unsaturated halides with alkenes. wikipedia.org This reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org While less direct for synthesizing this compound itself, it is a key method for creating substituted alkenes which can be precursors to pyridine derivatives. organic-chemistry.orgrsc.org For instance, a Heck-type coupling can be integrated into a multi-component reaction strategy to build complex pyridine systems in a single step. rsc.org The choice of catalyst, often a palladium(II) precursor like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands, is crucial for reaction efficiency. wikipedia.orglibretexts.org

Oxidative ring closure methods construct the pyridine ring from acyclic precursors, with a final aromatization step involving oxidation. A domino cyclization-oxidative aromatization approach can be employed using a bifunctional catalyst, such as palladium on carbon combined with a solid acid like K-10 montmorillonite. organic-chemistry.org This one-pot synthesis involves the cyclization of intermediates on the acid catalyst, followed by palladium-catalyzed dehydrogenation to form the aromatic pyridine ring. organic-chemistry.org

Another strategy involves the oxidative amination of cyclopentenones. This process uses in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization to yield pyridones, which are oxidized derivatives of pyridines. chemrxiv.org

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyridines from simple, readily available starting materials in a single synthetic operation. nih.govresearchgate.net These reactions offer significant advantages by reducing the number of purification steps, saving time and resources. beilstein-journals.org

A common approach involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and a third component, often in the presence of a base or catalyst. nih.govnih.gov For example, a facile synthesis of functionalized pyridines can be achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol, where the alcohol can act as both a reactant and the solvent. nih.govresearchgate.net By selecting 3-methoxybenzaldehyde (B106831) as the aldehyde component, this strategy can be adapted to introduce the desired 3-methoxyphenyl moiety onto the pyridine ring. The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR that combines amidines, aldehydes, and isocyanides to directly access diverse imidazo[1,2-a]pyridines, demonstrating the power of MCRs in building complex heterocyclic systems. beilstein-journals.org

Dearomatization of pyridines is a powerful strategy for converting flat, aromatic compounds into three-dimensional, stereochemically rich structures like piperidines. mdpi.comresearchgate.net This approach is particularly valuable for synthesizing chiral derivatives, which are often found in bioactive molecules. The process typically requires activation of the pyridine ring, making it susceptible to nucleophilic attack, followed by stereoselective transformations. mdpi.comresearchgate.net

Chemo-enzymatic methods combine the selectivity of enzymatic catalysis with the broad applicability of chemical reactions to achieve highly efficient and stereoselective syntheses. A notable application of this strategy is the dearomatization of this compound to produce stereo-enriched piperidine (B6355638) derivatives. acs.orgwhiterose.ac.uk

Pyridine Dearomatization Strategies for Stereoselective Synthesis

Metalation/Cross-coupling

Metalation followed by cross-coupling represents a cornerstone in the synthesis of aryl-substituted pyridines. This strategy involves the initial formation of an organometallic pyridine intermediate, which then reacts with a suitable coupling partner in the presence of a transition metal catalyst.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is a powerful method for preparing bipyridines and other heteroaryl compounds under mild conditions and with high yields. orgsyn.orgorganic-chemistry.org For the synthesis of this compound, 3-pyridylzinc halide could be coupled with 3-bromoanisole. A modified Negishi protocol using tetrakis(triphenylphosphine)palladium(0) as a catalyst is effective for coupling both 2-bromo- and 2-chloropyridines. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is economically advantageous and is employed in industrial-scale syntheses. wikipedia.orgresearchgate.net The synthesis of this compound via this route would typically involve the reaction of 3-pyridylmagnesium bromide with 3-bromoanisole. The reaction is known to be one of the first catalytic cross-coupling methods developed. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Organic Halide Partner | Catalyst System (Typical) | Key Features |

| Negishi Coupling | Organozinc Halide | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Mild conditions, high yields, good functional group tolerance. orgsyn.org |

| Kumada Coupling | Grignard Reagent (Organomagnesium) | Aryl/Vinyl Halide | NiCl₂(dppp), Pd(PPh₃)₄ | Economical, suitable for large-scale synthesis. wikipedia.orgorganic-chemistry.org |

Grignard Michael Addition

The addition of Grignard reagents to activated pyridinium (B92312) salts, a form of Michael or conjugate addition, provides a route to substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. The regioselectivity of the addition (to the 2- or 4-position) is influenced by steric factors on the pyridine nitrogen and the Grignard reagent itself. sci-hub.st

Recent advancements have demonstrated a catalytic enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents. researchgate.netnih.govnih.govacs.org This approach, employing a chiral copper catalyst, yields enantioenriched 1,4-dihydropyridines with high regioselectivity (>20:1) and in good yields (41-99%). researchgate.net While direct synthesis of 3-substituted pyridines via this method is not straightforward, the resulting dihydropyridines are valuable intermediates.

| Reaction | Substrate | Reagent | Catalyst | Product | Key Findings |

| Catalytic Asymmetric 1,4-Dearomatization | Pyridinium Salts | Grignard Reagents | Chiral Copper Complex | Enantioenriched 1,4-Dihydropyridines | High yields and enantioselectivities are achievable. researchgate.netnih.govnih.gov |

| Addition to 1-Acylpyridinium Salts | 1-Acylpyridinium Chloride | Grignard Reagents | None | Mixture of 1,2- and 1,4-Dihydropyridines | Regioselectivity depends on steric hindrance. sci-hub.st |

Catalytic Enantioselective Synthesis (e.g., Rh-catalyzed asymmetric reductive Heck reaction)

A significant advance in the synthesis of chiral 3-arylpiperidines, derivatives of 3-arylpyridines, is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govorganic-chemistry.orgacs.org This methodology involves a three-step process starting from pyridine:

Partial reduction of pyridine to form a dihydropyridine (B1217469) derivative, such as phenyl pyridine-1(2H)-carboxylate.

A highly regio- and enantioselective Rh-catalyzed carbometalation of the dihydropyridine with an arylboronic acid. This key step furnishes 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity.

A final reduction step to afford the enantioenriched 3-substituted piperidine.

This strategy has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. snnu.edu.cnnih.govacs.org Another rhodium-catalyzed method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines. nih.gov

| Reaction | Substrate | Reagent | Catalyst System | Product | Enantioselectivity (ee) |

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | Arylboronic Acid | [Rh(cod)OH]₂ / (S)-Segphos | 3-Aryl-tetrahydropyridine | Up to >99% |

| Intramolecular Hydroamination | 1-(3-aminopropyl)vinylarene | - | [Rh(COD)(DPPB)]BF₄ | 3-Arylpiperidine | N/A (diastereoselective) |

Borenium-catalyzed Hydrogenation

Metal-free catalysis offers a sustainable alternative for the reduction of pyridines. Borenium ions, particularly those stabilized by N-heterocyclic carbenes (NHCs), have emerged as effective catalysts for the hydrogenation of pyridines to piperidines. scholaris.cabohrium.comresearchgate.netrsc.org The reaction typically proceeds in the presence of a hydrosilane and a hydrogen atmosphere. bohrium.com This method is noted for its high diastereoselectivity, especially for cis-isomers in substituted pyridines. researchgate.netnih.gov The silane (B1218182) plays a crucial role in preventing product inhibition by forming an adduct with the borenium catalyst. bohrium.com

Hydrosilylation of Pyridines

Hydrosilylation, the addition of a Si-H bond across a double bond, is another method for the reduction of the pyridine ring. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the dearomative hydrosilylation of pyridines as part of a cascade process that can lead to piperidine derivatives. researchgate.net This reaction highlights the utility of frustrated Lewis pair (FLP) chemistry in the activation of Si-H bonds for pyridine reduction.

Synthesis of Pyridine Derivatives from Specific Precursors

The construction of the pyridine ring can be achieved by condensing acyclic precursors.

From m-Anisaldehyde and Cyanoacetic Acid: While not explicitly detailed for this compound in the provided sources, the general principles of pyridine synthesis, such as the Hantzsch or Guareschi-Thorpe syntheses, suggest that m-anisaldehyde could serve as the aldehyde component. Condensation with a β-keto ester or a compound with an active methylene group like cyanoacetic acid, along with a nitrogen source (e.g., ammonia), would be a plausible route.

Use of Piperidine as a Catalyst: Piperidine is frequently used as a basic catalyst in condensation reactions that form the pyridine ring, such as the Knoevenagel condensation, which is often a key step in multicomponent pyridine syntheses.

From Maltol (B134687) and p-Anisidine (B42471): 3-Hydroxypyridin-4-ones can be synthesized from maltol and primary amines. For instance, reacting maltol with p-anisidine (4-methoxyaniline) yields 3-hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4-one. nih.govresearchgate.net This reaction demonstrates the construction of a substituted pyridine ring from readily available starting materials.

Synthesis of Substituted Pyridine Analogs

The synthesis of isomers like 2-(3-methoxyphenyl)pyridine (B2638018) and 2-(4-methoxyphenyl)pyridine (B1296241) often employs the same cross-coupling methodologies described earlier.

Derivatization and Functionalization Strategies

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization is a key strategy employed to explore and optimize the physicochemical and biological properties of the parent compound. These strategies involve the introduction of various functional groups and molecular frameworks to modulate activity, selectivity, and pharmacokinetic profiles.

The incorporation of additional heterocyclic rings onto the this compound framework is a common approach to generate novel chemical entities with diverse biological activities. These added moieties can participate in new binding interactions with biological targets, alter solubility, and influence metabolic stability.

Triazoles: The researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine motif is of significant interest due to its presence in numerous biologically active compounds. mdpi.com A synthetic route to access these derivatives involves an oxidative ring closure of a hydrazine (B178648) intermediate. For instance, the derivative 3-(4-(benzyloxy)-3-methoxyphenyl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine can be prepared from its corresponding hydrazine precursor using sodium hypochlorite (B82951) as an environmentally benign oxidant in ethanol (B145695) at room temperature. mdpi.com This method provides a clean and efficient pathway to fuse a triazole ring to the pyridine scaffold. mdpi.com Research into 1,2,4-triazole (B32235) derivatives bearing a methoxyphenyl group has highlighted their wide range of pharmacological activities and low toxicity profiles, making them promising candidates for further drug development. zsmu.edu.ua

Pyrazoles: Pyrazole (B372694) rings can be incorporated into derivatives of this compound to create compounds with potential herbicidal or anti-inflammatory properties. nih.govmdpi.com One synthetic strategy involves a nucleophilic substitution reaction between a phenylpyridine intermediate and a chloromethyl-pyrazole derivative. nih.gov For example, a 4-(pyridin-2-yl)thiophenol intermediate can be reacted with 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base like sodium hydride to yield the desired pyrazole derivative. nih.gov The structure-activity relationship (SAR) of these compounds indicates that the nature of the linkage (e.g., sulfide (B99878) vs. sulfone) and the substitution pattern on the pyridine ring significantly influence their biological activity. nih.gov

| Compound | Target Weed | Treatment Type | Inhibition (%) | Reference |

|---|---|---|---|---|

| 6a | Setaria viridis | Post-emergence | 50% | mdpi.com |

| 6c | Setaria viridis | Post-emergence | 50% | mdpi.com |

Thiosemicarbazones: Thiosemicarbazones are readily synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. researchgate.net To prepare a thiosemicarbazone derivative of this compound, the parent compound would first need to be functionalized to introduce a carbonyl group. The resulting aldehyde or ketone can then be reacted with thiosemicarbazide in a solvent such as methanol (B129727) to yield the target thiosemicarbazone. nih.gov These derivatives are investigated for a range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov For example, N-(3-methoxyphenyl)hydrazinecarbothioamide has been synthesized with a 94% yield through the reaction of the corresponding thiourea (B124793) with hydrazine monohydrate. mdpi.com

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The creation of pyridine-urea scaffolds is a prominent example of this strategy, particularly in the design of kinase inhibitors for anticancer therapy. nih.govmdpi.com

The synthesis of these hybrids typically involves the reaction of an amino-substituted pyridine derivative with an appropriate isocyanate. For instance, a pyridine-urea compound was prepared by reacting 4-(quinazolin-7-yl)pyridin-2-amine with 3-methoxyphenyl isocyanate. mdpi.com This reaction directly links the pyridine-containing scaffold to the 3-methoxyphenyl moiety via a urea (B33335) functional group, yielding the target hybrid molecule. mdpi.com This approach has led to the development of potent anticancer agents, with some compounds exhibiting significant cytotoxic activity against breast and colon cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (GI50) | Reference |

|---|---|---|---|

| 8a | MCF7 (Breast) | 0.06 µM | nih.gov |

| 8h | HCT116 (Colon) | 0.33 ± 0.042 µM | nih.gov |

Modifications to the this compound scaffold are rationally designed based on structure-activity relationship (SAR) studies to enhance biological potency and selectivity. acs.org These modifications can range from simple alterations of existing functional groups to the introduction of complex side chains.

Key findings from SAR studies on pyridine derivatives indicate that the presence, number, and position of methoxy (B1213986) (-OMe) groups can significantly influence antiproliferative activity. nih.govresearchgate.net For example, increasing the number of methoxy substituents on the phenyl ring has been shown to correlate with increased potency in certain series of anticancer compounds. nih.gov Furthermore, the specific position of the methoxy group on the aromatic ring can impact the bioactivity of metal complexes derived from these ligands. mdpi.com

Other strategic modifications include:

Introduction of Polar Groups: Incorporating polar functional groups such as hydroxyl (-OH) or amino (-NH2) can enhance interactions with biological targets and improve pharmacokinetic properties. researchgate.net

Halogenation: The addition of halogen atoms like fluorine or chlorine can alter the electronic properties of the molecule and improve membrane permeability or binding affinity.

Side Chain Extension: Introducing flexible or rigid side chains can allow the molecule to access additional binding pockets in a target protein, thereby increasing potency. For example, the introduction of an N-methylpyrazole moiety was found to improve the activity of certain EGFR inhibitors. nih.gov

These modifications are guided by computational methods like molecular docking and 3D-QSAR to predict the impact of structural changes on biological activity before synthesis is undertaken. mdpi.com

| Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Increasing the number of -OCH3 groups | Increased antiproliferative activity (lower IC50) | nih.gov |

| Introduction of -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity | researchgate.net |

| Introduction of halogen atoms or bulky groups | Lowered antiproliferative activity | researchgate.net |

| Modification of acrylamide (B121943) side chain | Enhanced activity in EGFR inhibitors | nih.gov |

Iii. Spectroscopic and Computational Analysis in 3 3 Methoxyphenyl Pyridine Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in verifying the identity and purity of synthesized 3-(3-Methoxyphenyl)pyridine. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound. While specific experimental data for this isomer is not widely published, analysis of related structures and spectral prediction tools allow for an accurate assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and methoxyphenyl rings, as well as a characteristic singlet for the methoxy (B1213986) (-OCH₃) group protons. The protons on the pyridine ring and the substituted benzene (B151609) ring will appear as multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the methoxy group. The methoxy protons typically appear as a sharp singlet around 3.8 ppm.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (Pyridine & Phenyl Rings) | ~ 6.9 - 8.8 |

| -OCH₃ Protons | ~ 3.8 | |

| Note: Aromatic protons would exhibit complex multiplet patterns due to spin-spin coupling. | ||

| ¹³C NMR | Aromatic C-O | ~ 160.0 |

| Aromatic Carbons | ~ 113 - 150 | |

| -OCH₃ Carbon | ~ 55.3 | |

| Note: Specific assignments depend on detailed 2D NMR experiments and computational analysis. |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key structural features. Expected absorption bands include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and the characteristic C-O-C stretching of the methoxy ether group.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in the Raman spectrum, aiding in the comprehensive vibrational analysis of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching (-OCH₃) | 3000 - 2850 | FT-IR, FT-Raman |

| Aromatic C=C and C=N Stretching | 1600 - 1400 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretching | 1310 - 1210 | FT-IR |

| Symmetric C-O-C Stretching | 1050 - 1010 | FT-IR |

| C-H Out-of-Plane Bending | 900 - 675 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions associated with the conjugated π-systems of the pyridine and phenyl rings. The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption maxima (λmax). Studies on similar aromatic pyridine derivatives show characteristic absorption bands in the 250 to 390 nm range.

Mass Spectrometry (MS, HRMS, LC/MS-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₁NO).

Techniques like Electrospray Ionization (ESI-MS) are used to generate the molecular ion, typically the protonated molecule [M+H]⁺. The calculated monoisotopic mass of C₁₂H₁₁NO is 185.08406 Da, so the [M+H]⁺ ion would be expected at an m/z of approximately 186.0919. Tandem mass spectrometry (LC/MS-MS) can be employed to study the fragmentation patterns of the molecular ion, which provides further structural confirmation. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the bond linking the two aromatic rings.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula, C₁₂H₁₁NO, to confirm the compound's purity and empirical formula.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 77.81 |

| Hydrogen (H) | 5.98 |

| Nitrogen (N) | 7.56 |

| Oxygen (O) | 8.64 |

Computational Chemistry and Modeling Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the properties of this compound. These studies can predict various molecular properties with high accuracy.

Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the pyridine and methoxyphenyl rings.

Vibrational Frequencies: Theoretical calculations can predict the FT-IR and FT-Raman spectra. By comparing these computed spectra with experimental results, a detailed and accurate assignment of the vibrational modes can be achieved.

Electronic Properties: Computational models are used to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic excitation properties.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents and biological targets. For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich, nucleophilic site.

Following a comprehensive search for scholarly articles and data pertaining to the specific computational and spectroscopic analyses of this compound, it has been determined that there is no publicly available research literature that provides the specific details required to populate the requested sections.

The search for data on Density Functional Theory (DFT) calculations—including Geometry Optimization, Vibrational Analysis and Potential Energy Distribution (PED), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Nonlinear Optical (NLO) Properties—for the specific compound this compound did not yield any published studies.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict outline provided.

Density Functional Theory (DFT) Calculations

Thermodynamic Properties

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and thermodynamic properties of this compound derivatives. niscpr.res.in Theoretical calculations using the B3LYP/6-31G* level of theory have been used to determine the energy profiles of related methoxyphenylpyridine compounds, providing insight into their conformational stability and rotational energy barriers. researchgate.net For a series of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, several thermodynamic parameters were calculated in the ground state using the B3LYP hybrid density functional method. niscpr.res.in Furthermore, molecular dynamics simulations on related pyridine-thiazole hybrids have been used to comprehend the thermodynamic properties of their binding to biological targets. nih.gov These computational approaches are crucial for understanding the stability and energetics of these molecules, which can influence their biological activity and potential as drug candidates.

Molecular Docking Simulations

Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the research of this compound and its analogs, docking simulations have been instrumental in elucidating their mechanism of action, particularly as inhibitors of specific protein targets like tubulin. nih.govnih.govrsc.org These simulations help in understanding the interactions between the ligand (the pyridine derivative) and the active site of the protein, guiding the design of more potent compounds. nih.govnih.gov

Docking studies have revealed specific and crucial interactions between pyridine derivatives and their protein targets. For instance, in the context of tubulin inhibition, a key interaction is the formation of hydrogen bonds with the amino acid residue Cysteine 241 (CYS241) in the colchicine (B1669291) binding site. nih.govrsc.org In addition to hydrogen bonding, hydrophobic interactions with the surrounding amino acid residues within the binding pocket play a significant role in the stability of the ligand-protein complex. nih.gov For other related heterocyclic compounds, docking studies have identified hydrogen bonding with residues such as Leu851 and Asn934, and hydrophobic interactions with Phe929, Ala983, and Leu1044. mdpi.com In studies targeting the main protease (Mpro) of SARS-CoV-2, pyridine-thiazole hybrids demonstrated successful binding within the active site. nih.gov The visualization of these interactions provides a structural basis for the observed biological activity and informs further chemical modifications. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Trimethoxyphenyl Pyridine Derivatives | Tubulin (Colchicine Binding Site) | CYS241 | Hydrogen Bonding | nih.govrsc.org |

| Thieno-pyrimidine Derivatives | VEGFR3 | Leu851, Asn934 | Hydrogen Bonding | mdpi.com |

| Thieno-pyrimidine Derivatives | VEGFR3 | Phe929, Ala983, Leu1044 | Hydrophobic | mdpi.com |

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Binding in active site | nih.gov |

Binding energy calculations are performed to quantify the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. For a novel series of N-aminothiazole-hydrazineethyl-pyridines designed as potential COVID-19 inhibitors, molecular docking was used to determine the binding energy for non-bonding interactions against the SARS-CoV-2 main protease. nih.gov One of the most promising compounds exhibited a binding energy of -8.6 kcal/mol. nih.gov Advanced computational methods like the combination of dissociation Parallel Cascade Selection Molecular Dynamics (dPaCS-MD) and Markov State Model (MSM) have been benchmarked for accurately calculating the standard binding free energies of protein-ligand complexes. nih.govchemrxiv.org These calculations provide a quantitative measure of binding affinity that can be correlated with experimental bioactivity data, such as IC₅₀ values, to validate the docking models and guide drug design.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For this compound and its derivatives, SAR studies have been crucial in identifying the structural motifs required for their desired pharmacological effects, such as anticancer activity. nih.govnih.gov These studies involve synthesizing a series of analogs with systematic modifications to their structure and evaluating their biological potency, allowing researchers to build a comprehensive picture of the pharmacophore. mdpi.comacs.org

SAR analyses have highlighted several key structural features that are critical for the activity of pyridine-based compounds. For a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, it was determined that the nature of the substituent at the 3-position of the pyridine ring significantly impacts cellular activity. acs.org Specifically, replacing a 3-phenol group with a 4-phenylpiperazine moiety led to a substantial increase in potency in cellular assays. acs.org The trimethoxyphenyl group, often found in potent tubulin inhibitors, is another critical feature. This group typically occupies a hydrophobic back pocket in the binding site, where it can form water-mediated hydrogen bonds with key residues like the catalytic lysine. acs.org The pyridine ring itself is often a successful scaffold, with the pyridine nitrogen playing a role in forming essential hydrogen bonds with the target protein, mimicking interactions of ATP. acs.org

The exploration of substituent effects on the phenyl and pyridine rings has provided detailed insights into optimizing the biological activity of these compounds. The electronic effect of substituents on the benzene ring has been shown to play a vital role in the antiproliferative potency of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. nih.gov SAR analysis has revealed that the number and position of methoxy (-OCH₃) groups are directly related to antiproliferative activity. nih.gov Generally, increasing the number of methoxy substituents on the phenyl ring leads to an increase in activity, reflected by a decrease in the IC₅₀ value. nih.gov For example, a derivative with three methoxy groups showed significantly better activity (IC₅₀ = 12 µM) than a similar compound with only two (IC₅₀ > 50 µM). nih.gov Besides methoxy groups, the introduction of other functionalities like amino (NH₂), hydroxyl (OH), and halogen atoms also modulates the biological activity. nih.gov

| Base Scaffold | Substituent Modification | Resulting Compound Class | Observed Effect on Activity | Source |

|---|---|---|---|---|

| Pyridine Derivative | Increase in number of -OCH₃ groups | Poly-methoxylated pyridines | Increased antiproliferative activity (Lower IC₅₀) | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Variation of electronics on aryl group | Substituted 3-aryl pyridines | Potency is significantly altered | nih.gov |

| 3,5-diaryl-2-aminopyridine | Replacement of 3-phenol with 4-phenylpiperazine | 3,5-diaryl-2-aminopyridines | 100-fold improvement in cellular potency | acs.org |

| Pyridine Derivative | Introduction of NH₂, OH, Halogens | Functionalized pyridines | Activity is affected, reflected in IC₅₀ values | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within crystal structures. This method maps the electron distribution of a molecule in a crystal, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the crystal packing. While specific Hirshfeld analysis data for this compound is not prominently available, research on closely related structures provides valuable understanding of the expected interactions.

The primary interactions identified are H···H contacts, which account for the largest portion of the Hirshfeld surface, indicating the prevalence of van der Waals forces in the crystal packing. researchgate.netnih.gov These are followed by C···H/H···C contacts, which are characteristic of C—H···π interactions, linking molecules into a three-dimensional network. researchgate.netnih.gov The presence of the methoxy group also introduces O···H/H···O interactions, which, although less frequent, play a role in the supramolecular assembly. researchgate.netnih.gov These findings highlight the importance of weak dispersive forces and hydrogen bonding in the solid-state structure of methoxyphenyl-substituted pyridines.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 50.4% |

| C···H/H···C | 37.9% |

| O···H/H···O | 5.1% |

ADMET Prediction

In modern drug discovery, the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. This computational screening helps to identify drug candidates with favorable pharmacokinetic and safety profiles early in the development process, reducing the likelihood of late-stage failures. For compounds like this compound, which belong to a class of molecules with significant biological interest, predicting ADMET properties is essential for evaluating their therapeutic potential.

While a specific, comprehensive ADMET profile for this compound is not detailed in the available literature, the general parameters evaluated in such studies are well-established. These predictions are based on the molecule's structure and physicochemical properties. Key areas of assessment include oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, plasma protein binding (PPB), and potential toxicities such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).

Computational tools and web servers like pkCSM and PreADMET are commonly used to generate these predictions. The analysis provides crucial data that helps researchers to prioritize compounds for further synthesis and in vitro or in vivo testing. For pyridine-containing compounds, these predictions are vital for optimizing drug-like properties and minimizing potential adverse effects.

| Category | Parameter | Description |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in blood plasma. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Metabolites | Identifies potential metabolic products of the compound. | |

| Excretion | Total Clearance | Predicts the body's efficiency in eliminating the compound. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |

Iv. Biological and Pharmacological Investigations of 3 3 Methoxyphenyl Pyridine and Analogues

Anticancer Research

The quest for novel and more effective anticancer agents is a perpetual endeavor in biomedical science. In this context, derivatives of 3-(3-Methoxyphenyl)pyridine have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. Researchers have explored their cytotoxic effects against various cancer cell lines, investigated their mechanisms of action, and assessed their potential to work in concert with existing therapies.

A significant body of research has been dedicated to evaluating the cytotoxic properties of this compound analogues against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

For instance, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were synthesized and evaluated for their antiproliferative activities. One particular compound, designated as 9p, exhibited potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines nih.gov. The majority of the synthesized compounds in this series showed moderate to potent activity, with IC₅₀ values in the submicromolar to micromolar range, indicating their potential as effective anticancer agents nih.gov.

Similarly, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against Hela, MCF7, and HCT-116 (colon cancer) cell lines. Compound 9a from this series demonstrated notable anticancer activity against Hela cells with an IC₅₀ value of 2.59 µM, which is comparable to the standard drug doxorubicin (B1662922) (IC₅₀ = 2.35 µM) nih.gov. Another compound, 14g, showed significant cytotoxicity against MCF7 and HCT-116 cell lines with IC₅₀ values of 4.66 µM and 1.98 µM, respectively nih.gov.

Further investigations into 1,3,4-thiadiazole (B1197879) derivatives bearing a 3-methoxyphenyl (B12655295) substituent revealed that while many compounds displayed weak anticancer activity, a compound with two 3-methoxyphenyl groups showed exceptionally high activity against both MCF-7 and MDA-MB-231 (breast cancer) cell lines mdpi.com.

A series of novel trimethoxypyridine derivatives were also synthesized and evaluated for their in vitro anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. Several of these compounds, namely Vb, Vc, Vf, Vj, and VI, demonstrated superior anti-proliferative activities compared to the reference drug colchicine (B1669291) nih.gov. Specifically, compound VI exhibited IC₅₀ values of 4.83, 3.25, and 6.11 µM against HCT-116, HepG-2, and MCF-7 cells, respectively nih.gov.

The table below summarizes the cytotoxic activities of selected this compound analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9p | HeLa | Submicromolar | nih.gov |

| MCF-7 | Submicromolar | nih.gov | |

| A549 | Submicromolar | nih.gov | |

| 9a | HeLa | 2.59 | nih.gov |

| 14g | MCF-7 | 4.66 | nih.gov |

| HCT-116 | 1.98 | nih.gov | |

| VI | HCT-116 | 4.83 | nih.gov |

| HepG-2 | 3.25 | nih.gov | |

| MCF-7 | 6.11 | nih.gov |

Understanding the molecular mechanisms by which this compound analogues exert their anticancer effects is paramount for their development as therapeutic agents. Research in this area has revealed that these compounds can interfere with fundamental cellular processes that are critical for cancer cell survival and proliferation.

A primary mechanism of action for some of these analogues is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death). For example, compound 9p, a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative, was found to potently inhibit tubulin polymerization and disrupt the microtubule network in HeLa cells nih.gov. This disruption led to cell cycle arrest in the G2/M phase and the induction of apoptosis nih.gov.

The induction of apoptosis is a common endpoint for many anticancer drugs. Studies have shown that this compound analogues can trigger this process through various pathways. For instance, compound 9p was shown to induce apoptosis in HeLa cells in a concentration-dependent manner nih.gov. Similarly, compound VI, a trimethoxypyridine derivative, was found to cause apoptosis in HepG-2 cells, with a significant increase in the apoptotic cell population at the Pre-G1 phase of the cell cycle nih.govrsc.org.

Another important mechanism of anticancer action is the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. The pyrazolo[3,4-b]pyridine derivatives 9a and 14g were found to be potent inhibitors of CDK2 and CDK9 nih.gov. Compound 9a showed good inhibitory activity against CDK2 and CDK9 with IC₅₀ values of 1.630 µM and 0.262 µM, respectively, while compound 14g inhibited CDK2 and CDK9 with IC₅₀ values of 0.460 µM and 0.801 µM, respectively nih.gov. This inhibition of CDK activity likely contributes to the observed cell cycle arrest and pro-apoptotic effects of these compounds.

The combination of different therapeutic agents is a cornerstone of modern cancer treatment. This approach can lead to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is particularly appealing in this context nih.govnih.govuees.edu.ecresearchgate.net.

While specific studies on the synergistic effects of this compound with existing cancer therapies are still emerging, the principle of combining agents with different mechanisms of action is well-established. For instance, a compound that induces apoptosis, such as a this compound analogue, could potentially be combined with a DNA-damaging agent or a targeted therapy to achieve a more profound and durable anticancer response. The ability of some of these compounds to inhibit tubulin polymerization also suggests potential for synergy with taxanes or vinca (B1221190) alkaloids, which also target the microtubule network.

The investigation of such combination therapies will be a crucial next step in the development of this compound analogues as clinically relevant anticancer agents.

Antimicrobial Research

In addition to their anticancer potential, this compound and its analogues have also been investigated for their antimicrobial properties. The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action.

Several studies have demonstrated the antibacterial activity of compounds containing the this compound scaffold. For example, two synthesized quinazolinone derivatives, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (compound 3) and 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (compound 4), showed significant activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus faecalis, and Pseudomonas aeruginosa magnascientiapub.commagnascientiapub.com. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6 to 12 mg/mL magnascientiapub.commagnascientiapub.com.

A series of newly synthesized cyanopyridine derivatives were also evaluated for their antibacterial activity against E. coli, Salmonella typhi, and Staphylococcus aureus. The results indicated that compounds with methoxy (B1213986) and chloro group substitutions exhibited better activity than other derivatives sciensage.info.

The table below provides a summary of the antibacterial activity of selected this compound analogues.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 3 | Staphylococcus aureus | 6 - 12 | magnascientiapub.commagnascientiapub.com |

| Bacillus species | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Escherichia coli | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Klebsiella pneumonia | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Enterococcus faecalis | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Pseudomonas aeruginosa | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| 4 | Staphylococcus aureus | 6 - 12 | magnascientiapub.commagnascientiapub.com |

| Bacillus species | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Escherichia coli | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Klebsiella pneumonia | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Enterococcus faecalis | 6 - 12 | magnascientiapub.commagnascientiapub.com | |

| Pseudomonas aeruginosa | 6 - 12 | magnascientiapub.commagnascientiapub.com |

The antifungal potential of this compound analogues has also been a subject of investigation. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal agents is a critical area of research.

The aforementioned quinazolinone derivatives (compounds 3 and 4) also demonstrated activity against the fungal pathogen Candida albicans, with MICs in the range of 6–12 mg/mL magnascientiapub.commagnascientiapub.com.

In another study, a series of substituted cyanopyridine derivatives were tested for their antifungal activity against Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum. Similar to the antibacterial findings, compounds bearing methoxy and chloro substituents showed enhanced antifungal activity sciensage.info.

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be considered analogues of this compound, have shown significant antifungal activities eurjchem.com. These findings suggest that the pyridine (B92270) scaffold, when appropriately functionalized, can serve as a valuable template for the design of novel antifungal agents.

Anti-inflammatory and Antioxidant Properties

The pyridine nucleus is a common feature in many compounds exhibiting anti-inflammatory and antioxidant effects. Studies on derivatives and analogues of this compound suggest that this structural class also possesses these important properties.

The anti-inflammatory potential of pyridine derivatives has been demonstrated in various studies. For instance, a series of new 1,3-disubstituted pyrazole (B372694) derivatives, which include a methoxyphenyl group, have shown significant anti-inflammatory activities, comparable to the reference drug celecoxib (B62257) nih.gov. Additionally, derivatives of 3-hydroxy pyridine-4-one have been reported to possess anti-inflammatory and analgesic effects nih.gov. The anti-inflammatory activity of some thiazolo[4,5-b]pyridines has also been evaluated, with some compounds showing effects comparable to or exceeding that of ibuprofen (B1674241) biointerfaceresearch.com. While these studies were not conducted on this compound itself, they highlight the potential of the broader class of pyridine-containing compounds as anti-inflammatory agents.

In terms of antioxidant activity, various methoxyphenyl and pyridine derivatives have demonstrated the ability to scavenge free radicals. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed that some of these compounds exhibited antioxidant activity higher than that of ascorbic acid mdpi.com. Specifically, N-(3-Methoxyphenyl)-2-[phenyl (pyridin-2-yl) methylidene]hydrazinecarbothioamide, a compound containing both a methoxyphenyl and a pyridine moiety, showed high antioxidant activity mdpi.com. The antioxidant properties of pyridine-based chalcones have also been investigated, with some compounds showing promising results in ferrous ion chelating and Trolox equivalent antioxidant capacity assays brieflands.com. Furthermore, research on thiazolo[4,5-b] pyridine derivatives has also explored their antioxidant potential pensoft.net.

| Compound Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| 1,3-Disubstituted pyrazole derivatives with a methoxyphenyl group | Anti-inflammatory | Significant activity, comparable to celecoxib. | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Anti-inflammatory | Demonstrated anti-inflammatory and analgesic effects. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | Anti-inflammatory | Some compounds showed activity comparable to or exceeding ibuprofen. | biointerfaceresearch.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant | Some derivatives showed higher antioxidant activity than ascorbic acid. | mdpi.com |

| N-(3-Methoxyphenyl)-2-[phenyl (pyridin-2-yl) methylidene]hydrazinecarbothioamide | Antioxidant | Exhibited high antioxidant activity. | mdpi.com |

| Pyridine-based chalcones | Antioxidant | Showed potential in ferrous ion chelating and Trolox equivalent antioxidant capacity assays. | brieflands.com |

Neurological and Central Nervous System (CNS) Activity

The pyridine scaffold is a privileged structure in the design of centrally acting agents due to its ability to cross the blood-brain barrier and interact with various CNS targets.

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a key target in the development of treatments for a range of neurological and psychiatric disorders. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity. Several compounds with structural similarities to this compound have been identified as allosteric modulators of the mGlu5 receptor. These modulators can be either positive (PAMs), enhancing the receptor's response to glutamate, or negative (NAMs), reducing it. The discovery of both PAMs and NAMs for mGlu5 highlights the therapeutic potential of targeting this receptor for various CNS disorders.

The versatility of the pyridine ring has led to its incorporation into a wide array of neuroactive compounds. Analogues of this compound have been explored for their potential as antipsychotic and analgesic agents. The development of molecules that can modulate neurotransmitter systems is a cornerstone of CNS drug discovery. For instance, the piperazine (B1678402) scaffold, often found in conjunction with aryl groups, is a well-established pharmacophore in the design of analgesic and anti-inflammatory drugs researchgate.net. Given that this compound contains a key aryl-heterocycle linkage, its derivatives represent a promising area for the development of novel CNS-active compounds.

Other Biological Activities

Beyond the central nervous system and inflammatory pathways, the structural framework of this compound has been implicated in other significant biological activities.

Thrombotic disorders, characterized by the formation of blood clots, are a major cause of morbidity and mortality worldwide. The search for new and effective antithrombotic agents is an ongoing area of research. Pyridine derivatives have emerged as a promising class of compounds with anticoagulant and antiplatelet potential mdpi.comnih.gov. Molecular modeling studies have suggested that functionalization at the 3-position of the pyridine ring could be advantageous for anticoagulant activity nih.govufl.edu. Furthermore, pyrazolopyridine derivatives have been synthesized and shown to possess antiplatelet activity, with some compounds being more potent than aspirin (B1665792) in certain assays researchgate.net. These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel antithrombotic agents.

| Compound Class | Biological Activity | Key Research Findings | Reference |

|---|---|---|---|

| Pyridine derivatives | Anticoagulant | Molecular modeling suggests functionalization at the 3-position of the pyridine ring may enhance activity. | nih.govufl.edu |

| Pyrazolopyridine derivatives | Antiplatelet | Some synthesized compounds showed more potent activity than aspirin in certain assays. | researchgate.net |

Herbicidal Activity

The pyridine ring is a key component in a number of commercial herbicides, and research continues into novel pyridine-containing compounds for weed management. While direct studies on the herbicidal effects of this compound are not prominent, research into analogous structures provides insight into the potential of this chemical class.

Derivatives of phenylpyridine have been synthesized and evaluated for their herbicidal properties. In greenhouse testing, certain pyrazole derivatives featuring a phenylpyridine moiety demonstrated moderate post-emergence herbicidal activity against weeds such as Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis at an application rate of 150 grams of active ingredient per hectare. Specifically, compounds designated as 6a and 6c showed a 50% inhibition of Setaria viridis, a level of activity slightly superior to the commercial herbicide pyroxasulfone, suggesting they could serve as lead compounds for new post-emergence herbicides mdpi.com.

Further research into pyridazine (B1198779) derivatives, which are structurally related to pyridines, has also yielded compounds with significant herbicidal effects. A series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and tested. The results indicated that having a substituted phenoxy group at the 3-position of the pyridazine ring was crucial for high herbicidal activity, and some of these compounds showed excellent efficacy at doses as low as 7.5 g/ha nih.gov. Another study focused on pyrido[2,3-d]pyrimidine derivatives, which also contain a pyridine ring. The compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) showed potent herbicidal activity against monocot bentgrass, comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. Molecular docking studies suggest that its mode of action is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) mdpi.com.

These findings underscore the importance of the pyridine and substituted phenyl rings as components of herbicidally active molecules. The specific substitution patterns on both rings are critical determinants of the potency and spectrum of weed control.

Antiparasitic Activity

Analogues of this compound have been investigated for their potential against various parasites, with a significant focus on the protozoan parasites that cause malaria and leishmaniasis.

The sulfonamide functional group, known for its biological activity and low toxicity, has been incorporated into pyridine-based structures to create novel antiparasitic agents. For example, synthetically prepared N-quinolin-8-yl-arylsulfonamides, where quinoline (B57606) is a bicyclic analogue of pyridine, have demonstrated significant in vitro activity against Trypanosoma cruzi, Leishmania chagasi, and Leishmania amazonensis nih.gov. This highlights the potential of combining the pyridine scaffold with other pharmacologically active groups to develop new treatments for parasitic diseases nih.gov.

In the context of leishmaniasis, synthetic analogues of quinoline alkaloids, which are structurally related to pyridine compounds, have shown promise. Quinolone alkaloids are known to possess antiparasitic activity against Leishmania species. Synthetic quinoline compounds have been identified that are effective against both the promastigote and amastigote stages of the parasite Leishmania (Viannia) panamensis plos.org. For instance, two synthetic quinoline alkaloids, referred to as compound 2 and compound 8 , were effective against intracellular amastigotes with EC₅₀ values of 7.94 µg/mL and 1.91 µg/mL, respectively plos.org.

Antimalarial Activity

The pyridine moiety is a core structural feature in several established antimalarial drugs, including chloroquine (B1663885) and mefloquine. This has spurred research into novel pyridine-based compounds as potential treatments for malaria, particularly in light of growing drug resistance.

One area of investigation involves pyridine-based chalcones. A study on chalcones containing both methoxybenzene and pyridine moieties revealed that the substitution patterns on both rings significantly influence antimalarial activity against Plasmodium falciparum. One of the most active compounds was 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one , which displayed IC₅₀ values of 0.48 µg/mL and 0.31 µg/mL against the 3D7 and FCR3 strains of P. falciparum, respectively researchgate.netpensoft.netpensoft.net. The position of the nitrogen atom in the pyridine ring and the methoxy group on the phenyl ring were found to be critical for potency pensoft.net.

Another class of compounds, nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, has been explored as potential antimalarial agents targeting the falcipain-2 enzyme. Through virtual screening and subsequent synthesis, several compounds were identified with good in vitro activity against P. falciparum. Notably, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide showed an IC₅₀ value of 2.24 µM nih.gov.

Furthermore, research into pyridine carboxamides and their thioamide analogues has identified potent antiplasmodial activity. The thiocarboxamide moiety, in particular, was found to be crucial for the observed effects. The compound pyridine 13i , a thiopicolinamide, was the most potent compound tested in its series, with an IC₅₀ value of 0.142 µM against P. falciparum nih.gov.

The table below summarizes the in vitro antimalarial activity of selected pyridine analogues.

| Compound Name/Reference | Structure Description | Target Organism | IC₅₀ Value |

| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Chalcone with 2-methoxyphenyl and 2-pyridinyl groups | P. falciparum (3D7 strain) | 0.48 µg/mL |

| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Chalcone with 2-methoxyphenyl and 2-pyridinyl groups | P. falciparum (FCR3 strain) | 0.31 µg/mL |

| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine sulfonamide derivative | P. falciparum | 2.24 µM |

| Pyridine 13i | Thiopicolinamide derivative | P. falciparum | 0.142 µM |

This table is interactive and allows for sorting of data.

Enzyme Modulation

The this compound scaffold and its derivatives have been implicated in the modulation of various enzymes, either as inhibitors or as substrates in chemo-enzymatic synthesis processes.

Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamide derivatives are recognized as effective inhibitors of carbonic anhydrases (CAs). The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to benzenesulfonamide, which is a key feature for binding to the zinc ion in the enzyme's active site. By attaching different substituents to the pyridine core, researchers have developed a range of CA inhibitors with varying potencies against different CA isoforms mdpi.com. For example, 4-substituted pyridine-3-sulfonamides containing a triazole ring have been synthesized and evaluated, with aliphatic lipophilic substituents like n-hexyl leading to high activity against the hCA II isoform mdpi.com.

Kinase Modulation: Pyrrolo-pyridine compounds, which are analogues of this compound, have been developed as modulators of protein kinases. Because protein kinase dysfunction is linked to numerous diseases, they are important targets for drug development. Certain pyrrolo-pyridines have been investigated as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3) and Abelson non-receptor tyrosine kinase (c-Abl), which are implicated in various cancers google.com.

Metabotropic Glutamate Receptor Modulation: Derivatives of pyridine have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅). Starting from picolinamide (B142947) compounds, structure-activity relationship studies led to the discovery of thieno[3,2-b]pyridine-5-carboxamide as a highly potent and brain-penetrant mGlu₅ NAM nih.gov.

Role in Chemo-enzymatic Synthesis: this compound itself has been used as a starting material in chemo-enzymatic processes to produce stereo-enriched piperidines, which are valuable building blocks for pharmaceuticals. This process involves a biocatalytic cascade using enzymes like amine oxidases and ene-imine reductases (EneIREDs). For example, this compound was the precursor in a four-step synthesis to produce both enantiomers of the antipsychotic drug Preclamol with high enantiomeric excess. This synthesis utilizes EneIRED enzymes to achieve stereoselectivity researchgate.netwhiterose.ac.uk. Similarly, it was a key starting material for the synthesis of OSU-6162, another bioactive molecule researchgate.netwhiterose.ac.uk. This demonstrates the utility of the compound as a substrate for enzymatic transformations to create complex, high-value molecules.

V. Advanced Applications and Emerging Research Directions

Applications in Materials Science and Optoelectronics

The pyridine (B92270) nucleus is a fundamental component in the design of functional organic materials. The specific substitution pattern of 3-(3-Methoxyphenyl)pyridine offers opportunities for tuning its electronic and photophysical properties for applications in imaging, light emission, and energy conversion.

Pyridine-based compounds are recognized as important organic fluorophores. nih.gov The fluorescence in such molecules can arise from intramolecular charge transfer (ICT) between an electron-rich segment and the electron-poor pyridine ring. nih.gov Novel pyridine-based α-amino acids that exhibit strong, charge transfer-based fluorescence have been developed. nih.gov The presence of substituents on the rings can significantly affect the luminescent properties; for instance, certain substitutions can shift fluorescence into the visible spectrum. nih.gov The structure of this compound, which combines an electron-donating methoxyphenyl moiety with the pyridine core, is consistent with designs that promote ICT, suggesting its potential as a fluorophore. Although specific applications in biological imaging are still an emerging area, its structural motifs are common in the development of fluorescent probes. nih.gov

Derivatives of both methoxyphenyl and pyridine moieties are actively investigated for their roles in organic electronics. In the field of organic solar cells (OSCs), methoxy-substituted pyridine derivatives have been successfully used as solid additives to modulate the active layer morphology, leading to high-efficiency devices. polyu.edu.hkpolyu.edu.hk More complex molecules that incorporate methoxyphenyl groups have also been used as one of the donor components in ternary organic solar cells. researchgate.net

In the realm of OLEDs, the pyridine core is a crucial building block for ligands in phosphorescent metal complexes, such as those based on iridium(III), which act as emitters. rsc.orgnih.gov Bipyridine-based iridium(III) complexes, for example, have been synthesized and used as blue phosphorescent emitters, achieving high external quantum efficiencies. rsc.org The fundamental structure of this compound combines key components relevant to both photovoltaic and OLED technologies, making it a valuable scaffold for the design of new materials in optoelectronics.

Luminophores are chemical compounds that exhibit luminescence. Pyridine-containing structures, especially bipyridine derivatives, are of significant interest as potential luminophores due to their favorable photophysical properties. researchgate.net Research into certain 3-hydroxy-2,2'-bipyridine derivatives has shown that these compounds can have high fluorescence quantum yields, a critical characteristic for luminophore applications, particularly in their solid, powdered form. researchgate.net

Chemo- and Biosensor Development

The development of sensors for detecting environmentally and biologically important species is a critical area of research. Pyridine-based molecules are excellent candidates for chemosensors due to the ability of the pyridine nitrogen atom to coordinate with various analytes. mdpi.comdntb.gov.ua

The pyridine motif serves as a foundational component in the design of fluorescent chemosensors for a wide array of metal cations. The nitrogen atom acts as a binding site, and the interaction with a metal ion can lead to a detectable change in the compound's fluorescence or color. mdpi.com Pyridine derivatives have been developed into sensors capable of detecting toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Other designs have focused on creating sensitive and selective sensors for metal ions like Cu(II), Al(III), and Fe(III). nih.govrsc.org

Beyond metal ions, pyridine-containing systems have been engineered for anion recognition. Nitrogen-based heterocycles like terpyridines (a molecule with three pyridine rings) have been explored as potential sensors for anions such as pyrophosphate. researchgate.net In other research, 4-(pyrrol-1-yl)pyridine has been shown to act as a chemosensor for nitrite ions in aqueous solutions. mdpi.com The inherent coordinating ability of the pyridine nitrogen in this compound makes it a promising platform for the future development of novel chemo- and biosensors.

Table 1: Examples of Pyridine-Based Chemosensors and Their Target Analytes

| Sensor Base Compound/Family | Target Analyte(s) | Detection Principle | Source(s) |

| 2-amino-pyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence | mdpi.com |

| 3-Aminopyridine Salicylidene | Cu(II), Al(III), Fe(III) | Colorimetric & Fluorescence | nih.gov |

| Pyridine-2,6-dicarboxamide | Al³⁺, Fe³⁺ | Fluorescence | rsc.org |

| Zinc-Terpyridine Complex | Pyrophosphate anion | Fluorescence Enhancement | researchgate.net |

| 4-(pyrrol-1-yl)pyridine | Nitrite ion | Colorimetric (aggregate change) | mdpi.com |

Catalysis and Reagent Development

In the field of synthetic chemistry, pyridine derivatives are indispensable as versatile building blocks, reagents, and ligands for catalysis. The ability to functionalize the pyridine ring allows for the synthesis of a vast range of complex molecules.

Substituted pyridines are frequently used as starting materials or substrates in the development of new catalytic methods. For example, methoxypyridine derivatives have been employed in enantioselective catalytic dearomatization reactions, using Grignard reagents and a chiral copper catalyst to produce valuable chiral dihydro-4-pyridones. nih.gov Furthermore, pyridine rings can undergo C-H functionalization, such as meta-selective methylation, to introduce new substituents and build molecular complexity. acs.org Pyridine derivatives are also fundamental reagents in cross-coupling reactions, such as the Stille and Suzuki reactions, which are used to synthesize bipyridines and other arylated pyridines. mdpi.com These bipyridine products are themselves important ligands in catalysis. The structure of this compound makes it a useful intermediate for accessing more complex molecular architectures through these and other synthetic transformations.

Use as Reagents and Catalysts in Organic Synthesis

While this compound itself is not extensively documented as a standalone reagent or catalyst, its structural motif is a key component in ligands and organocatalysts. The pyridine ring serves as a crucial scaffold in medicinal chemistry and a versatile building block in the synthesis of natural products. The development of methods for the functionalization of pyridines, including the introduction of methyl or other alkyl groups, is a pivotal objective in organic chemistry, as these modifications can significantly enhance the potency of drug candidates. acs.org For instance, recent advancements have enabled the meta-methylation of pyridines using aldehydes or their surrogates, a process that can be extended to more complex alkylations. acs.org The unique electronic and steric properties imparted by the 3-methoxyphenyl (B12655295) substituent can influence the reactivity and selectivity of catalytic systems where this moiety is incorporated into a ligand structure. The main application of this compound is in the field of organic synthesis, where it can be used as a key intermediate in the creation of more complex molecules. pipzine-chem.compipzine-chem.com

Coordination Chemistry with Metal Ions

The pyridine nitrogen atom of this compound provides a coordination site for metal ions, leading to the formation of various metal complexes. The coordination chemistry of pyridine and its derivatives is rich and has been extensively utilized in the creation of functional materials. Terpyridine ligands, which are composed of three pyridine units, are known for their strong chelating ability with a variety of transition metal ions, forming stable complexes. nih.gov

Research on related compounds, such as 4'-(3-methoxy-4-hydroxyphenyl)-2,2':6',2''-terpyridine, has demonstrated the formation of complexes with copper(II) and zinc(II). researchgate.net X-ray diffraction studies of these complexes reveal that the pyridine rings can adopt specific conformations to facilitate tridentate chelation with the metal ions. Similarly, metal complexes of 3-pyrrolyl BODIPY-metal dipyrrin have been synthesized and characterized, showing that the coordination of the metal ion significantly alters the electronic and photophysical properties of the ligand. rsc.org The position of the methoxy (B1213986) group on the phenyl ring in related β-diketone ligands has been shown to affect the biological activity of their copper(II) complexes, suggesting that the specific structure of this compound could lead to metal complexes with unique properties and potential applications in catalysis and materials science. mdpi.com

Future Research Directions

The future of research on this compound and its derivatives is poised for significant advancements, driven by the exploration of new synthetic methodologies, deeper understanding of biological mechanisms, development of more effective analogues, and the integration of computational tools.

The development of efficient and novel synthetic routes to access this compound and its derivatives is a key area of future research. Current methods often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which involves the coupling of an aryl boronic acid with a pyridine halide. acs.org For example, the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been achieved through such methods. nih.gov

Future explorations may focus on more sustainable and atom-economical approaches. This includes the development of C-H activation methods that would allow for the direct coupling of pyridine with a methoxy-substituted benzene (B151609) ring, thus avoiding the need for pre-functionalized starting materials. Additionally, novel annulation strategies, such as the NH4I-triggered formal [4+2] annulation of α,β-unsaturated ketoxime acetates, are being developed for the synthesis of highly substituted pyridines and could be adapted for the synthesis of this compound analogues. nih.gov The use of microwave irradiation and natural deep eutectic solvents (NADES) also presents a green and efficient alternative for the synthesis of related heterocyclic compounds. mdpi.com

Understanding the precise molecular mechanisms through which this compound analogues exert their biological effects is crucial for the development of new therapeutics. For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. nih.gov